Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester
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Overview
Description
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(butyloctylamino)methyl] moiety and esterified with bis(2-ethylhexyl) groups
Preparation Methods
The synthesis of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester typically involves the reaction of phosphonic acid derivatives with [(butyloctylamino)methyl] groups and bis(2-ethylhexyl) alcohol. One common method involves the use of α-olefin dimers as starting materials, which are reacted with phosphorous acid in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired ester .
Chemical Reactions Analysis
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides
Scientific Research Applications
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.
Industry: It is used in the production of specialty chemicals, including surfactants and plasticizers
Mechanism of Action
The mechanism of action of phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the phosphonic acid group, which can form strong bonds with metal ions and active sites of enzymes. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester can be compared with similar compounds such as:
Bis(2-ethylhexyl) methylphosphonate: This compound has a similar ester structure but lacks the [(butyloctylamino)methyl] group.
Bis(2-ethylhexyl) phosphate: It is another ester of phosphoric acid with similar industrial applications.
(2-Ethylhexyl)phosphonic acid bis(2-ethylhexyl) ester: This compound has a similar phosphonic acid ester structure but different substituents . The uniqueness of this compound lies in its specific [(butyloctylamino)methyl] group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
876930-55-1 |
---|---|
Molecular Formula |
C29H62NO3P |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
N-[bis(2-ethylhexoxy)phosphorylmethyl]-N-butyloctan-1-amine |
InChI |
InChI=1S/C29H62NO3P/c1-7-13-17-18-19-20-24-30(23-16-10-4)27-34(31,32-25-28(11-5)21-14-8-2)33-26-29(12-6)22-15-9-3/h28-29H,7-27H2,1-6H3 |
InChI Key |
DIHPYLCMJJPZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCC)CP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
Origin of Product |
United States |
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